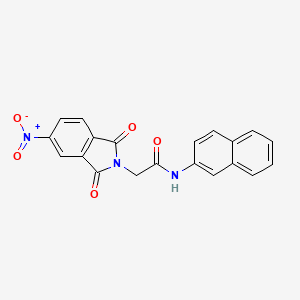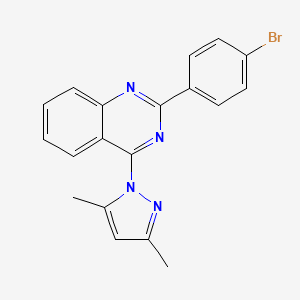
N-(5-bromo-2-hydroxy-1-methylindol-3-yl)imino-3-fluorobenzamide
Vue d'ensemble
Description
N-(5-bromo-2-hydroxy-1-methylindol-3-yl)imino-3-fluorobenzamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-2-hydroxy-1-methylindol-3-yl)imino-3-fluorobenzamide typically involves the following steps:
Bromination: The starting material, 2-hydroxy-1-methylindole, undergoes bromination using bromine or a brominating agent to introduce a bromine atom at the 5-position.
Formation of Imino Group: The brominated intermediate is then reacted with an appropriate amine to form the imino group.
Coupling with 3-fluorobenzoyl Chloride: The final step involves coupling the imino intermediate with 3-fluorobenzoyl chloride under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-bromo-2-hydroxy-1-methylindol-3-yl)imino-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The imino group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(5-bromo-2-hydroxy-1-methylindol-3-yl)imino-3-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with specific molecular targets in cancer cells.
Pharmacology: The compound is investigated for its potential to modulate biological pathways and its effects on various receptors.
Biological Studies: It is used in research to understand the role of indole derivatives in biological systems and their interactions with enzymes and proteins.
Mécanisme D'action
The mechanism of action of N-(5-bromo-2-hydroxy-1-methylindol-3-yl)imino-3-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and affecting cellular pathways. For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-bromo-2-hydroxy-1-methylindole: A precursor in the synthesis of the target compound.
3-fluorobenzamide: Another related compound with similar structural features.
Uniqueness
N-(5-bromo-2-hydroxy-1-methylindol-3-yl)imino-3-fluorobenzamide is unique due to the combination of the indole core with bromine, hydroxyl, imino, and fluorobenzamide groups. This unique structure contributes to its specific biological activities and potential therapeutic applications .
Propriétés
IUPAC Name |
N-(5-bromo-2-hydroxy-1-methylindol-3-yl)imino-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrFN3O2/c1-21-13-6-5-10(17)8-12(13)14(16(21)23)19-20-15(22)9-3-2-4-11(18)7-9/h2-8,23H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFYCZCJTOKYMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C(=C1O)N=NC(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 7-bromo-5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B3738495.png)
![1-[(4-chlorophenyl)sulfonyl]-4-(3-phenylpropyl)piperazine](/img/structure/B3738501.png)

![3,4-dichloro-N-{3-[(3-chlorobenzoyl)amino]phenyl}benzamide](/img/structure/B3738522.png)
![4-ethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B3738528.png)

![N-{5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylbenzamide](/img/structure/B3738555.png)
![4-{[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]methyl}benzoic acid](/img/structure/B3738557.png)
![2-bromo-N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B3738563.png)
![3-ethoxy-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B3738574.png)
![2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N-[3-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL]ACETAMIDE](/img/structure/B3738582.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-{4-[(E)-2-phenylethenyl]phenyl}acetamide](/img/structure/B3738597.png)

![N-[2-hydroxy-1-(2-phenylethyl)indol-3-yl]iminobenzamide](/img/structure/B3738619.png)
